N-(2,4-DIMETHOXYPHENYL)-2-(4-METHOXYPHENYL)-3-(METHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE
Description
The compound N-(2,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide features a complex spirocyclic architecture with a triazaspiro[4.5]deca-diene core. Key structural elements include:
- Methoxy-substituted aromatic rings: A 2,4-dimethoxyphenyl group and a 4-methoxyphenyl moiety.
- Methylsulfanyl (SCH₃) substituent: Positioned at the 3rd position of the triazaspiro system.
- Carboxamide functionality: Linked to the spiro nitrogen.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-methylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4S/c1-30-17-7-5-16(6-8-17)21-22(33-4)27-24(26-21)11-13-28(14-12-24)23(29)25-19-10-9-18(31-2)15-20(19)32-3/h5-10,15H,11-14H2,1-4H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANPOPOOKTWKMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3(CCN(CC3)C(=O)NC4=C(C=C(C=C4)OC)OC)N=C2SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues from Literature
N,N-Diethyl-2-(4-Methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide
- Structure: Cyclopropane carboxamide with 4-methoxyphenoxy and phenyl substituents.
- Synthesis: Prepared via a diastereoselective reaction between N,N-diethyl-1-phenylcycloprop-2-ene-1-carboxamide and 4-methoxyphenol (78% yield, dr 23:1) .
- Key Differences :
- Lacks the triazaspiro system and sulfur substituent.
- Features a cyclopropane ring instead of a spirocyclic core.
Etaconazole and Propiconazole
- Structure : Triazole-containing fungicides with dichlorophenyl and dioxolane groups.
- Use : Broad-spectrum antifungal agents .
- Key Differences :
- Replace the spiro system with a triazole ring.
- Chlorine substituents instead of methoxy or sulfur groups.
Functional Group Analysis
Notable Trends :
Methoxy Groups: Present in both the target compound and N,N-diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide, these groups enhance solubility and may influence receptor binding .
Sulfur vs. Chlorine : The methylsulfanyl group in the target compound could offer redox-modulating properties, whereas chlorine in etaconazole improves antifungal potency .
Spiro vs. Cyclopropane/Triazole Cores : Spiro systems often improve metabolic stability compared to cyclopropanes or triazoles, though synthetic complexity increases.
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